N-(4-methylthiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(4-methylthiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound characterized by its thiazole and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylthiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the thiazole and pyridazine precursors. These precursors are then coupled through a thioacetamide linkage. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and refluxing to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using reactors designed to handle the necessary reaction conditions. The process would be optimized for efficiency and yield, with careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its thiazole and pyridazine rings make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent in treating infections and cancer. Ongoing research aims to understand its mechanism of action and optimize its efficacy and safety profile.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it valuable for developing new products.
Mechanism of Action
The mechanism by which N-(4-methylthiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The thiazole and pyridazine rings can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-methylthiazol-2-yl)acetamide: A simpler analog lacking the pyridazine ring.
2-(4-methylthiazol-2-yl)thioacetamide: Another thiazole derivative with a different substitution pattern.
Uniqueness: N-(4-methylthiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is unique due to its combination of thiazole and pyridazine rings, which provides distinct chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Ongoing research continues to uncover new uses and mechanisms, further expanding its importance in science and industry.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS2/c1-10-8-23-15(17-10)18-13(21)9-22-14-5-4-12(19-20-14)11-3-2-6-16-7-11/h2-8H,9H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGKVOCDXMKZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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